molecular formula C16H15F3N4O4 B2637089 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide CAS No. 1421586-71-1

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide

Cat. No.: B2637089
CAS No.: 1421586-71-1
M. Wt: 384.315
InChI Key: CZDOCWYBRGJIII-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide is a structurally novel compound recognized in scientific literature as a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). Its design incorporates a trifluoromethyloxadiazole moiety that functions as a zinc-binding group, crucial for chelating the catalytic zinc ion within the HDAC6 active site, thereby conferring high selectivity over other HDAC isoforms . This selective inhibition leads to the accumulation of acetylated tubulin in cells without significantly affecting histone acetylation, a hallmark of HDAC6-targeted activity. The primary research value of this inhibitor lies in its application as a chemical probe to dissect the diverse non-histone functions of HDAC6. Researchers utilize it to investigate HDAC6's role in cellular processes such as aggresome formation, protein degradation, cell migration, and immune synapse formation . Its high selectivity makes it an invaluable tool for exploring pathological conditions where HDAC6 is implicated, including oncology, where HDAC6 inhibition can disrupt multiple cancer hallmarks, and neurodegenerative diseases like Alzheimer's, where it modulates tau pathology and improves cognitive function in model systems . By providing a specific means to interrogate HDAC6 biology, this acrylamide-based inhibitor enables critical research into targeted therapeutic strategies across a spectrum of diseases.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O4/c1-22-14(16(17,18)19)21-23(15(22)25)7-6-20-13(24)5-3-10-2-4-11-12(8-10)27-9-26-11/h2-5,8H,6-7,9H2,1H3,(H,20,24)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDOCWYBRGJIII-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C=CC2=CC3=C(C=C2)OCO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN(C1=O)CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide is a complex organic molecule with potential biological activities. This article aims to explore its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by case studies and research findings.

Molecular Formula

  • C : 18
  • H : 18
  • N : 4
  • O : 4
  • F : 3

Structural Characteristics

The compound features a benzo[d][1,3]dioxole moiety which is known for its diverse biological activities. The presence of a triazole ring enhances its pharmacological potential due to its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For instance:

  • A study reported that derivatives of benzodioxole showed potent activity against various bacterial strains such as Escherichia coli and Bacillus subtilis .
  • The incorporation of bulky hydrophobic groups in the structure has been linked to increased antimicrobial efficacy .

Antifungal Activity

The antifungal potential of compounds similar to the target compound has also been explored:

  • Research indicated that certain benzodioxole derivatives exhibited minimum inhibitory concentrations (MICs) against Candida albicans ranging from 1.6 μg/ml to 25 μg/ml .
  • Modifications in the benzodioxole structure can enhance antifungal activity, as seen with electron-withdrawing groups increasing potency against fungal pathogens .

Anticancer Activity

The anticancer properties of compounds with similar structural motifs have been investigated:

  • Studies suggest that triazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • A specific study highlighted that triazole derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models .

Case Study 1: Antimicrobial Efficacy

A recent investigation evaluated the antibacterial activity of a series of benzodioxole derivatives against Pseudomonas aeruginosa. The results showed that modifications in the aromatic rings significantly influenced their potency. The most effective derivative exhibited an MIC of 12.5 μg/ml .

Case Study 2: Antifungal Screening

In a screening of antifungal agents, a derivative of the target compound was tested against several fungal strains. Results indicated a notable reduction in fungal growth at concentrations as low as 10 μg/ml, showcasing its potential as an antifungal agent .

Case Study 3: Anticancer Properties

A study focused on the anticancer effects of triazole derivatives found that treatment with these compounds led to a significant decrease in cell viability of breast cancer cells (MCF-7) after 48 hours of exposure. The most potent derivative reduced cell viability by over 70% at a concentration of 50 μM .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial activity. For instance, derivatives of benzotriazole, which share structural similarities with the target compound, have shown promising antibacterial effects against various strains of bacteria including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . The presence of trifluoromethyl groups in similar compounds has been linked to enhanced antibacterial potency .

Anticancer Potential

The triazole ring in the compound is known for its role in anticancer drug design. Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of the triazole moiety with biological targets make it a valuable scaffold in anticancer research .

Medicinal Chemistry

The compound's unique structure allows it to serve as a scaffold for further modifications aimed at enhancing biological activity. The acylation methods involving benzotriazole derivatives have been effectively utilized to synthesize new peptidomimetic macrocycles with improved pharmacological properties . This synthetic versatility is crucial for developing novel therapeutic agents.

Sensor Development

Recent studies have explored the use of benzo[d][1,3]dioxole derivatives in sensor applications. For example, compounds similar to the target molecule have been employed as selective sensors for heavy metals like lead (Pb²⁺), showcasing their potential in environmental monitoring .

Case Study 1: Antimicrobial Activity

A study evaluated a series of benzotriazole derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Compounds were tested for their minimum inhibitory concentrations (MICs), revealing that certain derivatives exhibited comparable activity to standard antibiotics . This underscores the potential of modifying the target compound to enhance its antimicrobial properties.

Case Study 2: Anticancer Efficacy

Another investigation focused on triazole-containing compounds and their effects on cancer cell lines. Results indicated that specific modifications to the triazole ring could significantly enhance cytotoxicity against various cancer types. This finding suggests that (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide could be a promising candidate for further development in anticancer therapies .

Chemical Reactions Analysis

Chemical Reactions Involving the Compound

The chemical reactivity of (E)-3-(benzo[d] dioxol-5-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide can be categorized into several types:

3.1. Nucleophilic Addition Reactions

The acrylamide functional group is susceptible to nucleophilic attack due to its electrophilic nature. Potential nucleophiles include:

  • Amines

  • Alcohols

These reactions can lead to the formation of new derivatives with altered biological properties.

3.2. Polymerization Reactions

The acrylamide unit can undergo polymerization under appropriate conditions (e.g., heat or UV light), leading to the formation of polymeric materials that may have applications in drug delivery systems or as scaffolds in tissue engineering.

3.3. Hydrolysis Reactions

In aqueous environments or under acidic/basic conditions, hydrolysis can occur, leading to the breakdown of the acrylamide moiety into its corresponding carboxylic acid and amine components.

Characterization Techniques

To confirm the structure and purity of synthesized (E)-3-(benzo[d] dioxol-5-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide, several characterization techniques are utilized:

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the molecular structure and environment of hydrogen atoms within the compound.

4.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the molecular formula.

4.3. Infrared Spectroscopy (IR)

IR spectroscopy helps identify functional groups present in the compound by analyzing vibrational transitions.

Comparison with Similar Compounds

(a) (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(3,4-dimethoxyphenethyl)acrylamide (Compound 13, )

  • Structural Similarities : Shares the benzo[d][1,3]dioxol-5-yl-acrylamide core.
  • Key Differences : The triazole moiety in the target compound is replaced with a dimethoxyphenethyl group.
  • The triazole’s trifluoromethyl group in the target compound likely enhances metabolic stability relative to the methoxy groups .

(b) (E)-N-(2-(Benzimidazol-1-yl)ethyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide (Compound 7h, )

  • Structural Similarities : Acrylamide backbone linked to a nitrogen-containing heterocycle (benzimidazole vs. triazole).
  • Key Differences : The benzimidazole group lacks the trifluoromethyl substituent and 5-oxo functionality of the triazole.
  • Implications :
    • The 5-oxo group in the target compound may participate in hydrogen bonding, influencing target binding .
    • The trifluoromethyl group could increase electronegativity, altering electronic distribution compared to benzimidazole .

Triazole-Containing Compounds

(a) Ethyl-2-(4-amino-5-oxo-3-(thiophen-2-yl-methyl)-4,5-dihydro-1,2,4-triazol-1-yl)acetate ()

  • Structural Similarities : Contains a 1,2,4-triazole ring with a 5-oxo group.
  • Key Differences : The target compound substitutes the thiophen-methyl group with trifluoromethyl and links to an acrylamide.
  • Implications :
    • DFT studies on this analog (B3LYP/6-311++G(d,p)) reveal planar triazole geometry, suggesting similar electronic characteristics in the target compound .
    • The acrylamide group may introduce additional hydrogen-bonding capacity compared to the ester group .

(b) (E)-3-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)furan-2(5H)-one ()

  • Structural Similarities : 1,2,4-Triazole core with substituents at the 3- and 4-positions.
  • Key Differences: The target compound lacks the bromo-furanone and thioether linkages.
  • Implications: The furanone and bromine in the analog contribute to analgesic and antimicrobial activity, whereas the target’s trifluoromethyl group may prioritize metabolic stability .

Structural and Computational Insights

Crystallographic and DFT Analysis

  • Triazole Ring Puckering: The target compound’s triazole ring likely adopts a non-planar conformation, as observed in similar 1,2,4-triazole derivatives. Puckering parameters (amplitude q and phase φ) can be analyzed using Cremer-Pople coordinates .
  • Graph set analysis (e.g., Etter’s rules) could classify these interactions .

Substituent Effects

Substituent Role in Target Compound Comparison with Analogs
Trifluoromethyl (-CF₃) Enhances lipophilicity and stability More electron-withdrawing than -CH₃ or -OCH₃ in analogs
Benzo[d][1,3]dioxol-5-yl Improves solubility and π-π stacking Similar to dimethoxyphenyl in Compound 13 but with constrained conformation
Acrylamide linker Facilitates conjugation and binding More rigid than ester or ether linkers in other triazoles

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide?

  • Methodology : The compound’s synthesis can be adapted from protocols for structurally related acrylamides and triazole derivatives. For the triazole core, a common approach involves cyclization of thiosemicarbazides or hydrazine-carbothioamides under acidic conditions, as seen in triazole synthesis (e.g., refluxing with NaBH₄ in ethanol for 4 hours to reduce intermediates) . The acrylamide moiety can be introduced via a Michael addition or condensation reaction, using (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid activated with coupling agents like EDCI/HOBt . Purification typically involves column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of ¹H NMR (to confirm stereochemistry and substituent integration, e.g., δ 7.50 ppm for the acrylamide doublet in CDCl₃ ), ESI-MS (to verify molecular weight, e.g., m/z 356.20 [M+H]⁺ ), and HPLC (with UV detection at λ = 254 nm for purity assessment). Elemental analysis (C, H, N) should match theoretical values within ±0.4% .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology : Screen for antimicrobial activity using broth microdilution (MIC determination against Gram-positive/negative bacteria and fungi) , or assess antitumor potential via MTT assays on cancer cell lines (e.g., IC₅₀ values against HeLa or MCF-7 cells). Include positive controls like doxorubicin and solvent-only blanks to validate results .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the triazole intermediate?

  • Methodology : Employ Design of Experiments (DoE) strategies, such as factorial design, to test variables like temperature (60–100°C), solvent polarity (ethanol vs. DMF), and stoichiometry (1:1 to 1:2 ratios of reactants). Bayesian optimization algorithms can prioritize high-yield conditions with minimal experimental runs . For example, increasing the NaBH₄ molar ratio from 1:1 to 1:4 improved yields from 61% to 81% in analogous triazole reductions .

Q. What computational tools are effective for predicting target interactions of this compound?

  • Methodology : Perform molecular docking using AutoDock Vina or Schrödinger Suite to model binding to potential targets (e.g., cannabinoid receptors or kinases). Validate docking poses with MD simulations (GROMACS) and compare with known ligands (e.g., docking scores < −7 kcal/mol suggest strong binding ). Use the RCSB PDB (https://www.rcsb.org ) to retrieve target structures .

Q. How do structural modifications (e.g., trifluoromethyl vs. methyl groups) impact bioactivity?

  • Methodology : Conduct SAR studies by synthesizing analogs with varied substituents (e.g., replacing trifluoromethyl with chlorine or methyl groups ). Compare IC₅₀ values in biological assays and correlate with electronic (Hammett σ) or steric (Taft Es) parameters. For instance, trifluoromethyl groups enhance metabolic stability and hydrophobic interactions in triazoles .

Q. What strategies mitigate degradation during long-term storage?

  • Methodology : Analyze stability under accelerated conditions (40°C/75% RH for 6 months) via HPLC. Use lyophilization for hygroscopic samples or store in amber vials under argon at −20°C. Adding antioxidants (e.g., BHT at 0.01% w/v) can prevent oxidative degradation of the acrylamide double bond .

Methodological Challenges & Contradictions

Conflicting reports on the optimal solvent for triazole cyclization: ethanol vs. DMF.

  • Resolution : Ethanol is preferred for eco-friendly synthesis but may require longer reaction times (48–72 hours) . DMF accelerates cyclization (6–12 hours) but complicates purification due to high boiling points. A hybrid approach uses ethanol with catalytic acetic acid (5 drops per 50 mL) to balance speed and practicality .

Discrepancies in reported melting points for similar triazole derivatives.

  • Root Cause : Polymorphism or residual solvents (e.g., ethanol vs. water recrystallization). Consistently report melting ranges with DSC validation and specify recrystallization solvents .

Key Recommendations for Researchers

  • Prioritize crystallographic validation (single-crystal X-ray) for ambiguous stereochemistry .
  • Use flow chemistry for scalable synthesis of oxidation-sensitive intermediates .
  • Cross-reference PubChem (CID: 1987876) for physicochemical data but avoid non-peer-reviewed sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.